

# Javanicin C: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Javanicin C

Cat. No.: B1672811

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Javanicin C**, a naphthoquinone with notable antimicrobial properties. This document consolidates key identifiers, physicochemical properties, biological activities, and experimental methodologies to support ongoing research and drug development efforts.

## Core Identifiers and Chemical Properties

**Javanicin C** is a well-characterized natural product. Its fundamental identifiers and chemical properties are summarized below for precise documentation and research purposes.

Identifier	Value	Source
CAS Number	476-45-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	290.27 g/mol	<a href="#">[1]</a>
IUPAC Name	5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione	<a href="#">[4]</a>
InChI	InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3	<a href="#">[5]</a>
InChIKey	UHPMCKVQTMMPCG-UHFFFAOYSA-N	<a href="#">[5]</a>
Canonical SMILES	<chem>CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C</chem>	<a href="#">[5]</a>
PubChem CID	10149	<a href="#">[5]</a>

Physical Property	Value	Source
Appearance	Red crystals with a coppery luster from ethanol	<a href="#">[3]</a>
Melting Point	208 °C (decomposes)	<a href="#">[1]</a>
Solubility	Soluble in DMSO and alkalis	<a href="#">[3]</a> <a href="#">[4]</a>
Storage	Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place.	<a href="#">[4]</a>

## Biological Activity and Mechanism of Action

**Javanicin C** has demonstrated significant antimicrobial activity, particularly against bacteria and fungi.

### Antibacterial Activity

**Javanicin C** exhibits potent antibacterial activity, most notably against *Pseudomonas* species, which are recognized as opportunistic human and plant pathogens. It has shown efficacy against *Pseudomonas aeruginosa* and *Pseudomonas fluorescens* with Minimum Inhibitory Concentration (MIC) values of 2 µg/mL.[6] This is particularly significant given the increasing resistance of *Pseudomonas* species to existing antibiotics.

### Antifungal Activity

**Javanicin C** also possesses antifungal properties. It is active against the human pathogen *Cryptococcus neoformans*.[7] The mechanism of its antifungal action is believed to be multifaceted, primarily targeting cellular metabolism.

### Mechanism of Action

The primary mechanism of action of **Javanicin C** involves the inhibition of key metabolic enzymes. It has been shown to inhibit the anaerobic decarboxylation of pyruvate, a critical step in energy metabolism, by interfering with the coenzyme thiamine pyrophosphate.[5] This inhibition of pyruvate decarboxylase disrupts the normal metabolic flux. Furthermore, proteomics studies on *C. neoformans* treated with a recombinant form of a peptide with the same name, javanicin, revealed that it interferes with carbohydrate metabolism and energy production, affecting the glycolysis pathway and mitochondrial respiration.[7]

### Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Javanicin C**'s antimicrobial properties.

### Minimum Inhibitory Concentration (MIC) Determination against *Pseudomonas aeruginosa*

This protocol is adapted from established broth microdilution methods.

### 1. Preparation of **Javanicin C** Stock Solution:

- Dissolve **Javanicin C** powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
- Further dilute the stock solution in Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for the assay.

### 2. Preparation of Bacterial Inoculum:

- Culture *Pseudomonas aeruginosa* on a suitable agar plate overnight at 37°C.
- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.

### 3. Assay Procedure:

- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Javanicin C** working solution in MHB.
- Add the prepared bacterial inoculum to each well.
- Include a positive control (bacteria in MHB without **Javanicin C**) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.

### 4. Interpretation of Results:

- The MIC is the lowest concentration of **Javanicin C** that completely inhibits visible bacterial growth.

## Time-Kill Assay of Javanicin against *Cryptococcus neoformans*

This protocol outlines the procedure to assess the fungicidal activity of Javanicin over time.[8]

### 1. Preparation of Fungal Inoculum:

- Culture *C. neoformans* in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C with shaking.
- Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the cell density to approximately  $1 \times 10^6$  CFU/mL in RPMI-1640 medium.

### 2. Assay Procedure:

- Prepare test tubes with RPMI-1640 medium containing **Javanicin C** at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
- Add the fungal inoculum to each tube.
- Include a control tube with the fungal inoculum but no **Javanicin C**.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
- Perform serial dilutions of the aliquots in sterile PBS and plate them on Sabouraud Dextrose Agar.
- Incubate the plates at 30°C for 48 hours and count the number of viable colonies (CFU/mL).

### 3. Data Analysis:

- Plot the  $\log_{10}$  CFU/mL against time for each **Javanicin C** concentration and the control. A  $\geq 3$ - $\log_{10}$  (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

## Proteomic Analysis of *Cryptococcus neoformans* Treated with Javanicin

This protocol provides a framework for investigating the cellular protein expression changes in *C. neoformans* in response to Javanicin treatment.

### 1. Sample Preparation:

- Culture *C. neoformans* to mid-log phase and expose the cells to a treatment concentration of Javanicin (e.g., the MIC value) for a specified duration.
- Harvest the cells by centrifugation and wash them with PBS.
- Lyse the cells using a suitable method (e.g., bead beating in a lysis buffer containing protease inhibitors).
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.

### 2. Protein Quantification and Digestion:

- Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
- Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.

### 3. Mass Spectrometry Analysis:

- Desalt the peptide samples using a C18 column.
- Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

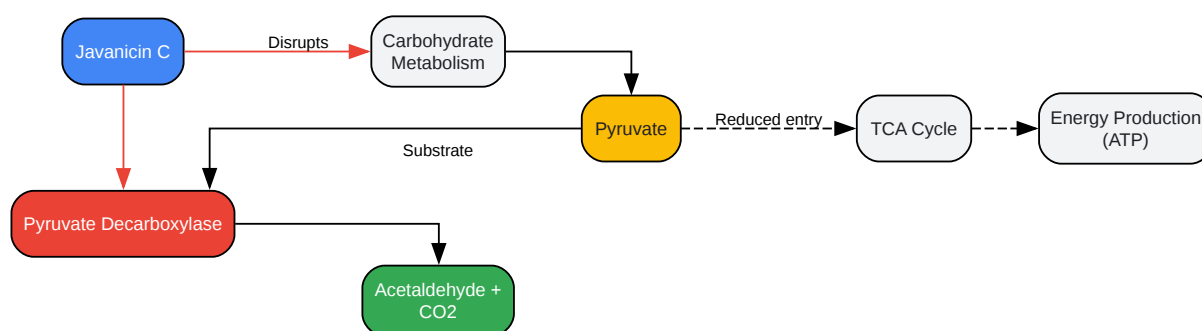
### 4. Data Analysis:

- Search the acquired MS/MS spectra against a *C. neoformans* protein database using a search algorithm (e.g., Mascot, Sequest).
- Perform protein identification and relative quantification to identify proteins that are differentially expressed between the Javanicin-treated and control samples.

- Conduct bioinformatics analysis (e.g., Gene Ontology enrichment, pathway analysis) to determine the biological processes and pathways affected by Javanicin treatment.

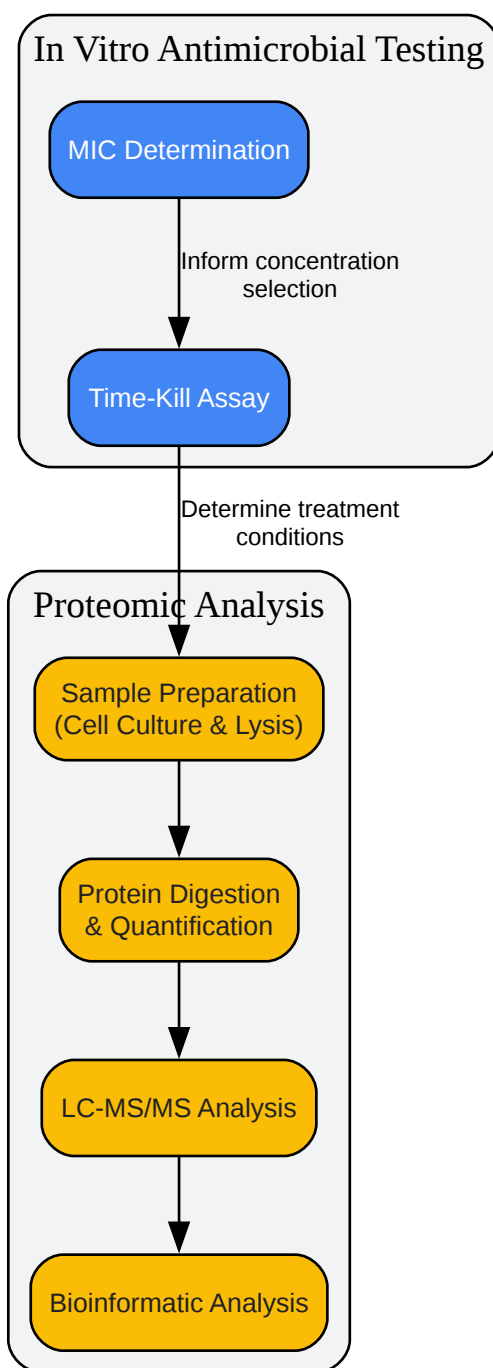
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying **Javanicin C**.



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Caption: Proposed mechanism of action of **Javanicin C**.



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Caption: General experimental workflow for **Javanicin C** research.



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- To cite this document: BenchChem. [Javanicin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672811#javanicin-c-cas-number-and-identifiers]

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